Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a cyclobutane ring, a hydroxyoxane group, and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with 4-hydroxyoxane in the presence of a suitable esterification agent such as methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate: Similar structure but with a piperidine ring instead of an oxane ring.
Methyltetrazine-amine hydrochloride: Contains a tetrazine ring and is used in bioorthogonal chemistry.
Uniqueness
Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and a hydroxyoxane group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-14-9(12)10(3-2-4-10)11(13)5-7-15-8-6-11/h13H,2-8H2,1H3 |
InChI Key |
IZZSVMQJMJBRHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)C2(CCOCC2)O |
Origin of Product |
United States |
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